An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4'-chlorobenzophenone
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4'-chlorobenzophenone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4'-chlorobenzophenone is a halogenated diaryl ketone that serves as a pivotal intermediate in modern organic synthesis. Its structural arrangement, featuring a central carbonyl bridge between a 3-brominated phenyl ring and a 4-chlorinated phenyl ring, offers distinct points for chemical modification, making it a valuable scaffold in medicinal chemistry and materials science.[1][2] The presence of two different halogens on separate aromatic rings allows for selective and orthogonal reactivity in cross-coupling reactions, a cornerstone of contemporary drug discovery.[3] This guide provides a comprehensive examination of the core physicochemical properties of 3-Bromo-4'-chlorobenzophenone, grounded in both empirical data and established analytical principles. We will delve into its identity, physical characteristics, and spectroscopic signature, supported by detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility.
Compound Identification and Molecular Architecture
Precise identification is the bedrock of chemical research and development. 3-Bromo-4'-chlorobenzophenone is systematically identified by its IUPAC name and, most definitively, by its Chemical Abstracts Service (CAS) Registry Number.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | (3-bromophenyl)(4-chlorophenyl)methanone | [4] |
| CAS Number | 75762-56-0 | [5][6][7][8] |
| Molecular Formula | C₁₃H₈BrClO | [4] |
| Molecular Weight | 295.56 g/mol | [4] |
| Canonical SMILES | C1=CC(=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Cl | [4] |
| InChI Key | JDSRHMLEPCMXHS-UHFFFAOYSA-N | [4] |
The molecule's three-dimensional structure and electronic properties are dictated by the interplay of its constituent parts: two aromatic rings and a central ketone. The carbonyl group is electron-withdrawing, and the halogen substituents also exert a significant inductive effect, influencing the molecule's reactivity and intermolecular interactions.
Caption: Molecular structure of (3-bromophenyl)(4-chlorophenyl)methanone.
Core Physicochemical Characteristics
Understanding the physical properties of 3-Bromo-4'-chlorobenzophenone is essential for its proper handling, storage, reaction setup, and formulation. These properties are a direct consequence of its molecular weight, structure, and the intermolecular forces at play.
Table 2: Summary of Physical Properties
| Property | Value | Notes |
| Appearance | Crystalline solid | Typically appears as a white to off-white powder. |
| Melting Point | 118.0 - 120.0 °C | A sharp melting range is indicative of high purity.[5] |
| Boiling Point | Not available | High molecular weight suggests a high boiling point, likely requiring vacuum distillation to prevent decomposition. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone). | The nonpolar, aromatic structure dominates, leading to poor aqueous solubility. |
The melting point is a critical parameter for purity assessment. An impure sample would exhibit a depressed and broadened melting range.[9] The compound's hydrophobicity is a key consideration in drug development, often requiring advanced formulation strategies to ensure adequate bioavailability if used as a pharmaceutical active ingredient or advanced intermediate.
Spectroscopic Profile
Spectroscopic analysis provides an electronic and vibrational fingerprint of the molecule, which is indispensable for structure verification and quality control. While a comprehensive public database of spectra for this specific isomer is limited, its features can be reliably predicted based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of atomic nuclei. For 3-Bromo-4'-chlorobenzophenone, ¹H and ¹³C NMR are the most informative.
-
¹H NMR (Proton NMR): The spectrum will exhibit signals exclusively in the aromatic region (typically δ 7.2-7.9 ppm). The eight aromatic protons are chemically non-equivalent and will present as a series of complex multiplets (doublets, triplets, and doublet of doublets) due to spin-spin coupling with their neighbors. The electron-withdrawing effects of the carbonyl group and halogens will cause the protons ortho to these groups to shift further downfield.
-
¹³C NMR (Carbon NMR): The spectrum will show 13 distinct signals for each carbon atom. The most downfield signal will correspond to the carbonyl carbon (C=O), typically appearing around δ 194-196 ppm. The carbon atoms directly bonded to the bromine and chlorine will have their chemical shifts influenced by the halogen's electronegativity and anisotropic effects. The remaining aromatic carbons will appear in the typical δ 120-140 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
-
Key Absorptions:
-
C=O Stretch: A strong, sharp absorption band between 1650-1670 cm⁻¹ is the most prominent feature, characteristic of a diaryl ketone.[3]
-
Aromatic C=C Stretches: Multiple sharp bands of medium intensity will appear in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretches: These will be observed as a group of weaker bands just above 3000 cm⁻¹ .
-
C-Br and C-Cl Stretches: These vibrations appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively without comparative analysis.
-
Experimental Methodologies: A Self-Validating Approach
The trustworthiness of physicochemical data hinges on the rigor of the experimental protocols used for its determination. The following sections detail standard, validated methodologies for key analyses.
Protocol for Melting Point Determination
Causality: The melting point is a thermodynamically defined temperature at which a solid's crystal lattice breaks down. The sharpness of this transition is a robust indicator of purity. This protocol ensures a slow, controlled heating rate near the melting point to maintain thermal equilibrium between the sample and the thermometer, yielding an accurate measurement.[10]
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the 3-Bromo-4'-chlorobenzophenone sample is completely dry and finely powdered.
-
Loading: Tap the open end of a glass capillary tube into the powder until a 2-3 mm column of material is obtained.
-
Packing: Invert the capillary and tap the sealed end gently on a hard surface to tightly pack the solid at the bottom.[11]
-
Measurement: Place the capillary in a calibrated melting point apparatus. Heat rapidly to a temperature approximately 15-20°C below the expected melting point (118°C).
-
Equilibration: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Recording: Record the temperature at which the first drop of liquid is observed (T_onset) and the temperature at which the last crystal melts (T_completion). The melting point is reported as this range.
Protocol for NMR Spectrum Acquisition
Causality: This protocol is designed to produce a high-resolution spectrum by ensuring the sample is dissolved in a deuterated solvent (to avoid overwhelming solvent signals) and is free of particulate matter, which can degrade magnetic field homogeneity and broaden spectral lines.[12][13]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of 3-Bromo-4'-chlorobenzophenone for a ¹H spectrum (or 50-100 mg for ¹³C) into a clean, dry vial.[13]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the compound is fully dissolved.
-
Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any suspended particles.[14]
-
Acquisition: Place the NMR tube in the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent, the magnetic field will be "shimmed" to optimize homogeneity, and the data will be acquired.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed by the instrument's software to generate the frequency-domain NMR spectrum.
Protocol for IR Spectrum Acquisition (ATR Method)
Causality: Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solids without extensive sample preparation like creating KBr pellets.[15] It relies on the principle of an evanescent wave penetrating a small distance into the sample placed in direct contact with an ATR crystal.
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the powdered 3-Bromo-4'-chlorobenzophenone onto the crystal.
-
Apply Pressure: Lower the pressure arm to ensure firm, even contact between the solid sample and the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Applications in Synthesis and Drug Discovery
The true value of a chemical intermediate is realized in its synthetic utility. 3-Bromo-4'-chlorobenzophenone is a prime example of a "scaffold" molecule, particularly prevalent in medicinal chemistry.[1] The benzophenone core is found in numerous bioactive natural products and marketed drugs.[2][3]
The differential reactivity of the C-Br and C-Cl bonds is a key strategic advantage. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than the C-Cl bond. This allows for selective functionalization at the 3-position of the first phenyl ring, followed by a subsequent, often more forcing, reaction at the 4'-position of the second ring. This orthogonal reactivity is highly sought after in the construction of complex molecular architectures for drug candidates.[16][17]
Caption: Orthogonal synthesis strategy enabled by 3-Bromo-4'-chlorobenzophenone.
Safety and Handling
As a halogenated aromatic ketone, 3-Bromo-4'-chlorobenzophenone requires careful handling in a laboratory setting. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: May cause skin, eye, and respiratory irritation.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Bromo-4'-chlorobenzophenone is a well-defined chemical entity with distinct physicochemical properties that underpin its utility as a synthetic intermediate. Its identity is confirmed by its CAS number and molecular formula, while its crystalline nature is characterized by a sharp melting point. Although detailed public spectroscopic data is sparse, its NMR and IR spectral features can be confidently predicted, providing a reliable basis for structural verification. The robust, validated experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of its properties. The strategic placement of two different halogen atoms makes this compound a highly valuable and versatile tool for the synthesis of complex molecules, particularly in the field of drug discovery.
References
- Rieke Metals. (2017). Safety Data Sheet: 3-Bromo-4'-chlorobenzophenone.
-
University of Colorado, Boulder, Department of Chemistry and Biochemistry. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Retrieved from [Link]
- Srivastava, V., & Singh, P. P. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 7(49), 30889-30911.
- El-Hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23868-23891.
-
Scribd. (n.d.). 11 Experiment 3 | PDF | Melting Point. Retrieved from [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(48), 42604-42608.
-
JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
- University of Babylon. (n.d.). Experiment 1: Melting Point. Retrieved from a publicly available university lab manual.
-
Massachusetts Institute of Technology. (2000). Infrared Spectroscopy (IR) - Experimental Design. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. Retrieved from [Link]
- JEOL. (n.d.). NMR Sample Preparation. Retrieved from a publicly available technical note.
-
LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2023). Examples of benzophenone derivatives in the market and their uses. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from a publicly available university lab manual.
- University of Colorado, Boulder. (2002). Infrared Spectroscopy: Theory. Retrieved from a publicly available university lab manual.
-
National Center for Biotechnology Information. (2017). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed Central. Retrieved from [Link]
-
WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-chlorophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-4'-chlorobenzophenone (C13H8BrClO). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-4'-chlorobenzophenone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). (3-Amino-2-chlorophenyl)-(4-bromophenyl)methanone. Retrieved from [Link]
-
UCL Discovery. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]
- Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
-
Pharmaffiliates. (n.d.). CAS No : 1545444-71-0 | Product Name : (3-Bromo-4-chlorophenyl)(4-fluorophenyl)methanone. Retrieved from [Link]
-
JConsort: Consortium of Research Journals. (n.d.). RAMAN AND INFRARED SPECTRA OF 4-CHLORO- BENZOPHENONE. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzophenone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-bromo-3-chloro-. Retrieved from [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 3-bromo-4'-chlorobenzophenone (C13H8BrClO) [pubchemlite.lcsb.uni.lu]
- 5. riekemetals.com [riekemetals.com]
- 6. 3-BROMO-4'-CHLOROBENZOPHENONE | 75762-56-0 [chemicalbook.com]
- 7. 75762-56-0|3-Bromo-4'-chlorobenzophenone|BLD Pharm [bldpharm.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. uomosul.edu.iq [uomosul.edu.iq]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. sites.bu.edu [sites.bu.edu]
- 15. amherst.edu [amherst.edu]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
